N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide
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Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H21FN2O2 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.15870608 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to a 4-fluorobenzamide group. Its molecular formula is C18H22FN2O with a molecular weight of 302.38 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The sulfonamide functional group is particularly noted for its potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. These compounds inhibit the growth of various bacterial strains and fungi.
2. Anticancer Properties
Preliminary investigations suggest that this compound may have anticancer effects, particularly against breast cancer (MCF-7) and pancreatic cancer (MIA PaCa-2) cell lines. It appears to induce apoptosis in cancer cells through modulation of apoptotic pathways.
3. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of specific enzymes related to disease processes. For instance, it may inhibit certain kinases involved in cancer progression.
Table 1: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis | |
Enzyme Inhibition | Kinase inhibition |
Case Study 1: Anticancer Activity
In a study published in 2009, this compound was tested against MCF-7 and MIA PaCa-2 cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
A recent investigation highlighted the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, demonstrating effective inhibition at low concentrations.
Future Directions
The potential therapeutic applications of this compound warrant further investigation. Future studies should focus on:
1. Mechanistic Studies
Understanding the precise molecular mechanisms through which this compound exerts its biological effects will be crucial for its development as a therapeutic agent.
2. In Vivo Studies
Conducting in vivo studies to evaluate the pharmacokinetics and pharmacodynamics will help assess the safety and efficacy of this compound in clinical settings.
3. Structure–Activity Relationship (SAR) Analysis
Exploring variations in the chemical structure may lead to the development of more potent derivatives with enhanced biological activity.
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-3-12-23-18-10-9-17(13-15(18)6-11-19(23)24)22-20(25)14-4-7-16(21)8-5-14/h4-5,7-10,13H,2-3,6,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBAHKPAIYPJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.